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molecular formula C9H21BrOSi B8669553 Silane, [(6-bromohexyl)oxy]trimethyl- CAS No. 26306-00-3

Silane, [(6-bromohexyl)oxy]trimethyl-

Cat. No. B8669553
M. Wt: 253.25 g/mol
InChI Key: YYAVEJWZFJIHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03943157

Procedure details

13.8 G. of trimethylchlorosilane and 11.4 g. of 6-bromohexan-1-ol are mixed together in 100 ml. of dry benzene and are stirred in an ice-bath while anhydrous ammonia is passed therethrough until the odor of ammonia persists to obtain 6-bromohexyloxytrimethylsilane, which is worked up by filtration, followed by evaporation of the filtrate and distillation in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])([CH3:4])Cl.[Br:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13].[NH3:14]>C1C=CC=CC=1>[NH3:14].[Br:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][Si:2]([CH3:5])([CH3:4])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
BrCCCCCCO[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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